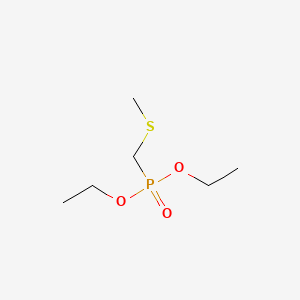

Diethyl methylthiomethylphosphonate

Description

The exact mass of the compound Diethyl(methylthiomethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[ethoxy(methylsulfanylmethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-4-8-10(7,6-11-3)9-5-2/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABCCZMKIIGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CSC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334329 | |

| Record name | Diethyl methylthiomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28460-01-7 | |

| Record name | Diethyl P-[(methylthio)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28460-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylthiomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (Methylthiomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl Methylthiomethylphosphonate: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl methylthiomethylphosphonate, a versatile organophosphorus compound. Moving beyond a simple data sheet, this document delves into the nuanced physical and chemical properties of this reagent, offers a detailed, field-tested perspective on its synthesis and handling, and explores its applications, particularly within the context of synthetic and medicinal chemistry. The content herein is structured to provide not only factual data but also the underlying scientific principles and practical insights essential for its effective and safe utilization in a research and development setting.

Core Molecular and Physical Characteristics

This compound, with the CAS number 28460-01-7, is a stable, high-boiling liquid organophosphorus reagent. Its core structure features a phosphonate group bonded to a methylthiomethyl moiety, conferring unique reactivity that is leveraged in various synthetic transformations.

Key Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference. These parameters are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅O₃PS | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.132 g/cm³ at 20 °C | [1] |

| Boiling Point | 119-120 °C at 10 mmHg | [3] |

| Refractive Index (n²⁰/D) | 1.465 | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents | [1] |

| Flash Point | 102 °C (215 °F) | [3] |

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction forms the crucial carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite serves as the phosphorus source, and chloromethyl methyl sulfide is the alkyl halide.

The causality behind this choice of reactants lies in the high nucleophilicity of the phosphorus atom in triethyl phosphite and the susceptibility of the carbon-chlorine bond in chloromethyl methyl sulfide to nucleophilic attack. The reaction proceeds through a quasi-phosphonium salt intermediate which then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product.

Generalized Experimental Protocol for Synthesis

This protocol outlines a standard procedure for the synthesis of this compound. It is crucial that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and atmospheric oxygen.

Materials:

-

Triethyl phosphite

-

Chloromethyl methyl sulfide

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry, inert-atmosphere-flushed round-bottom flask, place triethyl phosphite (1.0 equivalent). If a solvent is desired to control the reaction temperature, anhydrous toluene can be added.

-

Addition of Alkyl Halide: Slowly add chloromethyl methyl sulfide (1.0 to 1.1 equivalents) to the stirred triethyl phosphite. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 110-120 °C if no solvent is used) and maintain for several hours. The progress of the reaction can be monitored by the cessation of the evolution of ethyl chloride gas or by techniques such as TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.1 | Quintet | 4H | -O-CH₂ -CH₃ |

| ~ 2.9 | Doublet | 2H | P-CH₂ -S |

| ~ 2.2 | Singlet | 3H | S-CH₃ |

| ~ 1.3 | Triplet | 6H | -O-CH₂-CH₃ |

The quintet for the ethoxy methylene protons arises from coupling to both the adjacent methyl protons and the phosphorus atom. The doublet for the P-CH₂-S protons is due to coupling with the phosphorus atom.

Predicted ¹³C NMR Spectral Data (CDCl₃)

The carbon NMR spectrum will provide information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 62 | -O-C H₂-CH₃ |

| ~ 35 (doublet, J_CP ≈ 140 Hz) | P-C H₂-S |

| ~ 16 | -O-CH₂-C H₃ |

| ~ 15 | S-C H₃ |

The carbon directly attached to the phosphorus atom (P-CH₂-S) will appear as a doublet due to one-bond coupling with the ³¹P nucleus, which has a large coupling constant.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H stretching (alkyl) |

| 1250 | Strong | P=O stretching (phosphonate) |

| 1050-1020 | Strong | P-O-C stretching |

| 700-600 | Medium | C-S stretching |

The strong absorption band around 1250 cm⁻¹ is highly characteristic of the P=O double bond in phosphonates.

Predicted Mass Spectrometry Fragmentation

In electron ionization mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) at m/z 198. Key fragmentation pathways would likely involve the loss of ethoxy groups, the methylthio group, and cleavage of the P-C bond. Common fragments would include [M-OC₂H₅]⁺ (m/z 153), [M-SCH₃]⁺ (m/z 151), and fragments corresponding to the diethyl phosphite cation.

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the nucleophilicity of the carbanion generated by deprotonation of the methylene group adjacent to both the phosphorus and sulfur atoms. This stabilized carbanion is a key intermediate in the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons Reaction

A cornerstone of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction provides a reliable method for the stereoselective synthesis of alkenes.[4] this compound serves as a precursor to the phosphonate carbanion, which reacts with aldehydes and ketones to form vinyl sulfides. The resulting vinyl sulfides are valuable synthetic intermediates that can be further transformed into a variety of functional groups.

The general mechanism involves the deprotonation of the phosphonate by a strong base (e.g., sodium hydride, n-butyllithium) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a betaine intermediate which subsequently eliminates a water-soluble phosphate byproduct to yield the alkene. A significant advantage of the HWE reaction over the traditional Wittig reaction is the ease of removal of the phosphate byproduct from the reaction mixture.[4]

Horner-Wadsworth-Emmons Reaction Workflow

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

Organophosphorus compounds, including phosphonates and thiophosphonates, are of significant interest in medicinal chemistry due to their ability to act as mimics of phosphates and carboxylates, which are ubiquitous in biological systems.[5] The P-C bond in phosphonates is resistant to enzymatic cleavage, making them stable isosteres of phosphate esters.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, compounds containing the α-thiomethylphosphonate moiety are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, the vinyl sulfides produced from the HWE reaction can be precursors to various heterocyclic compounds, which are common scaffolds in pharmaceuticals. Furthermore, the thioether functionality can be oxidized to the corresponding sulfoxide or sulfone, providing additional avenues for structural diversification and modulation of biological activity. The development of novel antiviral and anticancer agents often involves the synthesis of nucleoside and non-nucleoside analogs, where phosphonate moieties can play a crucial role in mimicking the phosphate backbone of DNA and RNA or in inhibiting key enzymes.[5]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical reagent. This compound is classified as a hazardous substance and requires careful handling to minimize risk.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the possibility of inhalation exists, a respirator may be necessary.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with its primary utility stemming from its role in the Horner-Wadsworth-Emmons reaction to form vinyl sulfides. Its stable nature and the predictable reactivity of its corresponding carbanion make it a reliable tool for the construction of carbon-carbon double bonds. For researchers in drug development, the resulting vinyl sulfides and the inherent thiomethylphosphonate moiety offer numerous possibilities for the synthesis of novel and structurally diverse molecules with potential biological activity. A thorough understanding of its physical properties, synthetic methods, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

PubChem. Diethyl ((methylthio)methyl)phosphonate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Snoeck, R., et al. (2010). Historical Perspectives in the Development of Antiviral Agents Against Poxviruses. Viruses, 2(10), 2249–2279. Available from: [Link]

Sources

An In-depth Technical Guide to Diethyl Methylthiomethylphosphonate (CAS 28460-01-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive technical guide on Diethyl methylthiomethylphosphonate (CAS 28460-01-7). As a senior application scientist, my goal is to provide you with not just a collection of data, but a synthesized resource that bridges the gap between theoretical chemistry and practical laboratory application. This guide is structured to offer a deep dive into the core characteristics of this versatile phosphonate reagent, moving from its fundamental properties to its synthesis and critical applications in modern organic chemistry and drug discovery. We will explore the causality behind its reactivity and provide you with the foundational knowledge to confidently and effectively utilize this compound in your research endeavors.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 28460-01-7, is an organophosphorus compound featuring a phosphonate functional group and a methylthioether moiety. This unique combination of functionalities imparts specific reactivity that makes it a valuable tool in synthetic chemistry.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 28460-01-7 |

| Molecular Formula | C₆H₁₅O₃PS |

| Molecular Weight | 198.22 g/mol [1] |

| Appearance | Clear yellow-green liquid |

| Density | 1.13232 g/cm³ at 20 °C |

| Boiling Point | 119-120 °C at 10 Torr |

| Refractive Index (n20/D) | 1.465 (lit.) |

| Water Solubility | Insoluble |

| Synonyms | Diethyl P-[(methylthio)methyl]phosphonate, [(Methylthio)methyl]phosphonic acid diethyl ester, Diethyl (methylthio)methanephosphonate |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis of this compound: The Arbuzov Reaction

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.

The synthesis involves the reaction of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, chloromethyl methyl sulfide. The lone pair of electrons on the phosphorus atom of the triethyl phosphite initiates a nucleophilic attack on the electrophilic carbon of chloromethyl methyl sulfide. This results in the formation of a phosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups of the phosphonium salt in an SN2 reaction, leading to the formation of the final product, this compound, and a volatile ethyl chloride byproduct.

A study by Kim and Oh describes the preparation of Diethyl[(methylthio)methyl]phosphonate via the Arbuzov reaction of triethyl phosphite with chloromethyl methyl sulfide[2].

Diagram 2: The Michaelis-Arbuzov Reaction for Synthesis

Caption: Synthetic pathway via the Michaelis-Arbuzov reaction.

Detailed Experimental Protocol

The following is a representative protocol based on the principles of the Arbuzov reaction. Researchers should always first consult and adhere to safety guidelines and perform a thorough risk assessment.

Materials:

-

Triethyl phosphite

-

Chloromethyl methyl sulfide

-

Reaction flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphite.

-

Begin stirring and gently heat the triethyl phosphite.

-

Slowly add chloromethyl methyl sulfide to the reaction flask. The reaction is typically exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, the volatile byproduct, ethyl chloride, can be removed by distillation.

-

The crude this compound can then be purified by vacuum distillation to yield the final product.

Chemical Reactivity and Applications in Synthesis

The utility of this compound in organic synthesis primarily stems from its role as a phosphonate reagent in the Horner-Wadsworth-Emmons (HWE) reaction. The presence of the methylthio group can influence the reactivity of the adjacent methylene group, and the phosphonate moiety is key to the olefination reaction.

The Horner-Wadsworth-Emmons Reaction

The HWE reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the related Wittig reaction is that the byproduct, a phosphate ester, is water-soluble and easily removed during workup. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.

The reaction proceeds via the deprotonation of the α-carbon to the phosphonate group by a strong base (e.g., sodium hydride, n-butyllithium) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a phosphate byproduct.

Diagram 3: The Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Key steps of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development and Natural Product Synthesis

The Horner-Wadsworth-Emmons reaction is a valuable tool in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). The stereoselective formation of carbon-carbon double bonds is a critical step in the construction of many molecular scaffolds.

Analytical Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. A combination of spectroscopic techniques is typically employed.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), the methylene protons adjacent to the phosphorus (doublet), and the methyl protons of the methylthio group (singlet). |

| ¹³C NMR | Resonances for the ethoxy carbons, the methylene carbon coupled to phosphorus, and the methyl carbon of the methylthio group. |

| ³¹P NMR | A single resonance in the phosphonate region of the spectrum. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. The NIST WebBook indicates the availability of a mass spectrum for this compound[1]. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for P=O, P-O-C, and C-S bonds. The NIST WebBook indicates the availability of an IR spectrum[1]. |

Safety and Toxicology

As an organophosphorus compound, this compound requires careful handling. While specific toxicological data for this compound is limited in publicly accessible literature, general precautions for organophosphorus compounds should be followed.

Table 3: GHS Hazard Information [3]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is important to note that a review of the toxicological properties of related compounds, such as diethyl phthalate (DEP), indicates potential for liver and kidney toxicity at high doses in animal studies[4][5]. Another report on dimethyl phosphorodithioic acid (DMPT) and diethyl phosphorodithioic acid (DEPT) suggests that not all organophosphorus compounds are acetylcholinesterase inhibitors[6]. However, due to the structural alerts within this compound, it is prudent to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic reagent, primarily utilized in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Its preparation via the Michaelis-Arbuzov reaction is a classic and efficient method. While its direct application in marketed pharmaceuticals is not widely documented, its role as a building block in the synthesis of complex organic molecules underscores its importance for researchers in drug discovery and development. As with all chemical reagents, a thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its successful and safe application in the laboratory.

References

-

Kim, T. H., & Oh, D. Y. (1985). New synthesis and reaction of diethyl[chloro(methylthio or arylthio)methyl]phosphonates. DSpace at KOASAS. [Link]

- Integral Consulting Inc. (2006). DEVELOPMENT OF HUMAN HEALTH TOXICOLOGICAL CRITERIA FOR DMPT AND DEPT. Nevada Division of Environmental Protection.

- MDPI. (n.d.). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. MDPI.

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Alfa Chemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- CORE. (n.d.).

- EFSA. (2016). Safety assessment of diethyl[[3,5-bis(1,1-dimethylethyl)

- NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.

- NIST. (n.d.).

- NIST. (n.d.).

- NIST. (n.d.).

- Benchchem. (n.d.).

- Jiang, Y., et al. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE.

- NMR Service. (n.d.). 31 Phosphorus NMR.

- ResearchGate. (2025).

- NIST. (n.d.).

- ChemicalBook. (n.d.). diethyl (chloromethyl)

- ChemicalBook. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.

- PubChem. (n.d.).

- NIH. (n.d.). Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.

- ChemicalBook. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- TriLink BioTechnologies. (n.d.).

- ECHEMI. (n.d.). 28460-01-7, Diethyl P-[(methylthio)

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- SpectraBase. (n.d.). Diethyl (2-oxopropyl)

- SpectraBase. (n.d.). Diethyl methyl phosphate - Optional[31P NMR] - Chemical Shifts.

- NICNAS. (n.d.).

- Consumer Product Safety Commission. (2011).

Sources

Diethyl Methylthiomethylphosphonate: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of diethyl methylthiomethylphosphonate, a versatile organophosphorus compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular architecture, spectroscopic signature, and synthetic pathways. The content is structured to offer not only foundational knowledge but also practical insights into its chemical behavior and application.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, with the CAS Number 28460-01-7, is a valuable reagent in organic synthesis.[1] Its unique structure, incorporating a phosphonate group and a methylthioether moiety, allows for a range of chemical transformations. This bifunctionality makes it a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. Understanding its molecular properties is paramount for its effective utilization in these fields.

Molecular Structure and Chemical Formula

The fundamental identity of any chemical compound lies in its molecular structure and formula. This compound is no exception, with its chemical behavior being a direct consequence of its atomic arrangement.

Chemical Formula and Molecular Weight

The empirical and molecular formula for this compound is C6H15O3PS .[1] This formula indicates a composition of six carbon atoms, fifteen hydrogen atoms, three oxygen atoms, one phosphorus atom, and one sulfur atom. Based on this composition, the calculated molecular weight of the compound is 198.22 g/mol .[1]

The linear formula, representing the connectivity of the atoms, is CH3SCH2P(O)(OC2H5)2 . This notation provides a clearer picture of the arrangement of the functional groups within the molecule.

Structural Representation

The two-dimensional structure of this compound illustrates the bonding between its constituent atoms.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is crucial for its handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 28460-01-7[1] |

| Molecular Formula | C6H15O3PS[1] |

| Molecular Weight | 198.22 g/mol [1] |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.13 g/cm³ at 25 °C |

| Boiling Point | 119-120 °C at 10 mmHg |

| Refractive Index | ~1.465 at 20 °C |

| Solubility | Insoluble in water; soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction . This powerful reaction forms a carbon-phosphorus bond and is a cornerstone of organophosphorus chemistry.

Reaction Principle: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium salt, leading to the formation of the final phosphonate product and an alkyl halide byproduct.

Caption: General mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol for Synthesis

This protocol outlines the synthesis of this compound from triethyl phosphite and chloromethyl methyl sulfide.

Materials:

-

Triethyl phosphite

-

Chloromethyl methyl sulfide

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an equimolar amount of triethyl phosphite and chloromethyl methyl sulfide in anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within several hours.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The solvent and the ethyl chloride byproduct can be removed by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as triethyl phosphite can be hydrolyzed by water, which would reduce the yield of the desired product.

-

Reflux Temperature: Heating the reaction to reflux provides the necessary activation energy for the Michaelis-Arbuzov reaction to proceed at a reasonable rate.

-

Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation the preferred method for purification to avoid decomposition at higher temperatures.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data and their interpretations.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

δ ~1.3 ppm (triplet, 6H): Corresponds to the six protons of the two methyl groups (-CH3) of the ethoxy moieties. The triplet splitting is due to coupling with the adjacent methylene protons.

-

δ ~2.2 ppm (singlet, 3H): Represents the three protons of the methyl group attached to the sulfur atom (S-CH3).

-

δ ~2.8 ppm (doublet, 2H): Ascribed to the two protons of the methylene group attached to the phosphorus and sulfur atoms (P-CH2-S). The doublet splitting arises from coupling with the phosphorus atom.

-

δ ~4.1 ppm (quartet of doublets, 4H): Corresponds to the four protons of the two methylene groups (-O-CH2-) of the ethoxy moieties. The quartet splitting is due to coupling with the adjacent methyl protons, and the doublet splitting is a result of coupling with the phosphorus atom.

¹³C NMR (Carbon-13 NMR):

-

δ ~15 ppm: The carbon of the methyl group attached to the sulfur atom (S-CH3).

-

δ ~16 ppm (doublet): The carbons of the methyl groups of the ethoxy moieties (-O-CH2-CH3). The doublet splitting is due to coupling with the phosphorus atom.

-

δ ~30 ppm (doublet): The carbon of the methylene group between the phosphorus and sulfur atoms (P-CH2-S). This signal will show a large one-bond coupling constant with the phosphorus atom.

-

δ ~62 ppm (doublet): The carbons of the methylene groups of the ethoxy moieties (-O-CH2-CH3). The doublet splitting is due to coupling with the phosphorus atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[1] Key expected absorption bands include:

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1250 cm⁻¹: A strong absorption characteristic of the P=O (phosphoryl) stretching vibration.

-

~1020 cm⁻¹: P-O-C stretching vibrations.

-

~700-600 cm⁻¹: C-S stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST Chemistry WebBook also confirms the availability of a mass spectrum.[1] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 198. The fragmentation pattern would likely involve the loss of ethoxy groups, the methylthio group, and other characteristic fragments.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. Its phosphonate moiety can act as a stable phosphate mimic, which is a common strategy in the design of enzyme inhibitors. The methylthiomethyl group can be further functionalized, allowing for the introduction of diverse substituents to explore structure-activity relationships. For instance, it is a reactant in the preparation of fused nitrogen, sulfur, and phosphorus-containing heterocycles with potential antimicrobial activity.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, formula, properties, synthesis, and spectroscopic characterization of this compound. The detailed information and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently and effectively utilize this important building block in their synthetic endeavors. The self-validating nature of the described protocols, grounded in established chemical principles, ensures reliability and reproducibility in experimental work.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloromethyl methyl sulfide. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of Diethyl Methylthiomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Spectral Data

In the realm of chemical research and development, the unequivocal structural elucidation of a molecule is the bedrock upon which all further investigation is built. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide is dedicated to a comprehensive spectral analysis of Diethyl methylthiomethylphosphonate (CAS No: 28460-01-7), a compound of interest in various synthetic applications.[1][2]

An exhaustive search of public spectral databases and the scientific literature reveals that while this compound is a known and commercially available compound, its complete experimental spectral data (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS) is not readily accessible.[1][2][3] The NIST WebBook acknowledges the existence of IR and mass spectra for this compound, but the data itself is not publicly displayed.[3] This scenario is not uncommon for specialized chemical intermediates.

Therefore, this technical guide adopts a predictive and instructive approach, grounded in the principles of spectroscopic theory and extensive experience with analogous organophosphorus compounds. We will present a detailed ab initio analysis of the expected spectral data for this compound, providing a robust framework for researchers who may synthesize or acquire this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for obtaining high-quality spectral data.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint. The presence of a phosphonate group, two ethoxy substituents, and a methylthiomethyl moiety will each contribute characteristic signals in the NMR, IR, and MS spectra.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ³¹P NMR.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |

| ~ 1.35 | Triplet | 6H | -OCH₂CH₃ | These protons are in a typical alkyl region. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 rule, 2+1=3). |

| ~ 2.20 | Singlet | 3H | CH₃ -S- | The methyl group attached to the sulfur atom is in a distinct chemical environment and is not coupled to any other protons, thus appearing as a singlet. |

| ~ 2.80 | Doublet | 2H | -S-CH₂ -P- | This methylene group is adjacent to the phosphorus atom. The protons will be split into a doublet by the ³¹P nucleus (a spin 1/2 nucleus). The coupling constant, JP-H, is expected to be in the range of 8-15 Hz. |

| ~ 4.15 | Quintet or Doublet of Quartets | 4H | -O-CH₂ -CH₃ | These methylene protons are coupled to the three protons of the methyl group (quartet) and also to the phosphorus atom (doublet). The resulting multiplicity will be a doublet of quartets or a quintet if the coupling constants are similar. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of phosphorus, we can expect to see C-P coupling.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected Coupling |

| ~ 16.0 | -OCH₂CH₃ | |

| ~ 25.0 | CH₃ -S- | |

| ~ 35.0 | -S-CH₂ -P- | This carbon is directly bonded to the phosphorus atom and will exhibit a large one-bond coupling constant (¹JC-P), resulting in a doublet. |

| ~ 62.0 | -O-CH₂ -CH₃ | This carbon is two bonds away from the phosphorus atom and will show a smaller two-bond coupling (²JC-P), appearing as a doublet. |

Predicted ³¹P NMR Spectrum

³¹P NMR is highly diagnostic for organophosphorus compounds.

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ +20 to +30 | Singlet (proton decoupled) | The chemical shift is characteristic of phosphonates. In a proton-decoupled spectrum, the signal will be a singlet. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., CDCl₃, analytical grade)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C)

-

85% Phosphoric acid (H₃PO₄) as an external standard (for ³¹P)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ containing TMS.

-

For ³¹P NMR, prepare a similar concentration as for ¹H NMR.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner and place it in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the spectrum with proton decoupling. Reference the spectrum to the external H₃PO₄ standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using TMS (0 ppm for ¹H and ¹³C) and H₃PO₄ (0 ppm for ³¹P).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Medium-Strong | C-H stretching (alkyl groups) |

| 1250-1200 | Strong | P=O stretching (phosphoryl group) |

| 1160-1000 | Strong | P-O-C stretching (alkoxy groups) |

| 700-600 | Medium | C-S stretching |

Experimental Protocol for IR Data Acquisition

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a soft cloth soaked in isopropanol and allow it to dry completely.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 198. This peak, corresponding to the molecular weight of the compound, may be observed, though it might be weak in EI-MS due to fragmentation.

-

Key Fragmentation Pathways:

-

Loss of an ethoxy radical (-•OCH₂CH₃): m/z = 153.

-

Loss of an ethylene molecule from an ethoxy group (-C₂H₄): m/z = 170.

-

Cleavage of the C-S bond.

-

Rearrangement reactions involving the phosphoryl group.

-

Experimental Protocol for MS Data Acquisition

Objective: To obtain a mass spectrum to confirm the molecular weight and analyze the fragmentation pattern.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion MS system.

-

This compound sample.

-

Volatile solvent for sample dilution (e.g., methanol or dichloromethane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Instrument Setup:

-

For GC-MS, select an appropriate GC column and temperature program to ensure good separation and elution of the compound.

-

Set the mass spectrometer to operate in Electron Ionization (EI) mode.

-

-

Data Acquisition:

-

Inject the sample into the instrument.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and propose fragmentation mechanisms to support the structure.

-

Visualization of Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Caption: Workflow for the spectral characterization of a compound.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By detailing the expected NMR, IR, and MS data and providing robust experimental protocols, this document serves as a valuable resource for researchers. The causality behind the predicted spectral features is explained, and the self-validating nature of combining these techniques for unambiguous structural confirmation is emphasized. While the absence of publicly available experimental data presents a challenge, the principles and methodologies outlined here provide a clear and scientifically sound path forward for the full spectral characterization of this compound.

References

-

NIST. This compound in NIST Chemistry WebBook. [Link]

-

PubChem. Diethyl ((ethylthio)methyl)phosphonate. [Link]

-

PubChem. Diethyl methylphosphonate. [Link]

-

NIST. Diethyl methanephosphonate in NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to [(Methylthio)methyl]phosphonic acid diethyl ester: Principles and Applications

Abstract

This technical guide provides a comprehensive overview of [(Methylthio)methyl]phosphonic acid diethyl ester, a versatile reagent in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reagent's core principles, from its synthesis and characterization to its application in the stereoselective formation of carbon-carbon bonds. A particular focus is placed on the Horner-Wadsworth-Emmons reaction for the synthesis of vinyl sulfides, key intermediates in medicinal chemistry. This guide integrates theoretical principles with practical, field-proven insights and detailed experimental protocols to ensure scientific integrity and immediate applicability in a research setting.

Introduction: Strategic Importance in Synthesis

[(Methylthio)methyl]phosphonic acid diethyl ester, with the chemical formula CH₃SCH₂P(O)(OC₂H₅)₂, is a phosphorus-stabilized carbanion precursor primarily utilized in olefination reactions.[1][2][3] Its significance lies in its ability to act as a synthetic equivalent of a formaldehyde anion bearing a methylthio group, enabling the formation of vinyl sulfides from aldehydes and ketones. These vinyl sulfides are valuable synthetic intermediates, serving as precursors to a wide array of functional groups and as key structural motifs in biologically active molecules.[4] The reagent is particularly valued for its role in the Horner-Wadsworth-Emmons (HWE) reaction, which offers distinct advantages over the classical Wittig reaction, including enhanced nucleophilicity of the carbanion and the straightforward removal of the water-soluble phosphate byproduct.[5][6][7]

This guide will elucidate the fundamental principles governing the synthesis and reactivity of this phosphonate reagent, provide detailed experimental workflows, and explore the downstream applications of its products in the context of drug discovery and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the reagent's properties is paramount for its effective and safe use.

Physical and Chemical Properties

[(Methylthio)methyl]phosphonic acid diethyl ester is typically a colorless to pale yellow-green liquid.[8] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28460-01-7 | [1][2] |

| Molecular Formula | C₆H₁₅O₃PS | [8] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Boiling Point | 119-120 °C at 10 mmHg | [1][2] |

| Density | 1.13 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.465 | [1][2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). | [8] |

Spectroscopic Signature

Accurate characterization is essential for verifying the identity and purity of the reagent. While a publicly available, fully assigned spectrum for this specific molecule is not readily found, the expected NMR signatures can be confidently predicted based on its structure and data from analogous compounds like diethyl methylphosphonate and diethyl ethylphosphonate.[9][10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a triplet for the methyl protons of the ethyl groups (CH₃CH₂O-), a multiplet (doublet of quartets) for the methylene protons of the ethyl groups (-OCH₂CH₃) due to coupling with both the methyl protons and the phosphorus atom, a singlet for the methylthio protons (CH₃S-), and a doublet for the central methylene protons (-SCH₂P-) due to coupling with the phosphorus atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the four unique carbon environments: the methyl of the ethyl group, the methylene of the ethyl group (coupled to phosphorus), the methyl of the methylthio group, and the central methylene carbon, which will exhibit a large coupling constant with the phosphorus atom.

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): This is a key characterization technique for organophosphorus compounds. A single resonance is expected, typically in the range of +20 to +30 ppm (relative to 85% H₃PO₄), which is characteristic for phosphonates of this type.[13][14]

Synthesis of [(Methylthio)methyl]phosphonic acid diethyl ester

The most direct and widely employed method for the synthesis of α-alkylphosphonates is the Michaelis-Arbuzov reaction.[15] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Reaction Principle: The Michaelis-Arbuzov Reaction

The synthesis of [(Methylthio)methyl]phosphonic acid diethyl ester is achieved through the reaction of triethyl phosphite with chloromethyl methyl sulfide. The mechanism proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom on the electrophilic carbon of chloromethyl methyl sulfide, forming a quasi-phosphonium salt intermediate. This intermediate then undergoes dealkylation, where the displaced chloride anion attacks one of the ethyl groups of the phosphonium salt, yielding the final phosphonate product and ethyl chloride as a byproduct.

Caption: Michaelis-Arbuzov synthesis workflow.

Experimental Protocol: Synthesis

This protocol is based on established procedures for the Arbuzov reaction.[15][16]

Materials:

-

Triethyl phosphite

-

Chloromethyl methyl sulfide

-

Anhydrous toluene (optional, for high-boiling halides)

-

Nitrogen or Argon gas supply

-

Standard distillation apparatus

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Charge the flask with triethyl phosphite (1.0 equivalent).

-

Slowly add chloromethyl methyl sulfide (1.0-1.1 equivalents) to the triethyl phosphite at room temperature. The reaction is often exothermic. If necessary, use an ice bath to maintain the temperature below 50 °C during the addition.

-

After the addition is complete, heat the reaction mixture to reflux (typically 120-150 °C). The reaction progress can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler.

-

Continue heating for 4-6 hours, or until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure [(Methylthio)methyl]phosphonic acid diethyl ester.

Self-Validation: The purity of the distilled product should be confirmed by NMR spectroscopy (¹H and ³¹P) and by comparing its refractive index to the literature value.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of [(Methylthio)methyl]phosphonic acid diethyl ester is its role in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl sulfides.

Mechanistic Principles

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus atom) by a strong base (e.g., NaH, n-BuLi, KHMDS) to form a highly nucleophilic phosphonate carbanion.[7][17] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the alkene and a water-soluble dialkyl phosphate salt.[7][17]

Caption: Key steps of the Horner-Wadsworth-Emmons reaction.

The Role of the (Methylthio)methyl Group

The presence of the sulfur atom alpha to the phosphonate group is of critical importance.

-

Carbanion Stabilization: The sulfur atom helps to stabilize the negative charge of the phosphonate carbanion through inductive effects and potentially through d-orbital participation. This increased stability makes the corresponding C-H bond more acidic compared to an unsubstituted methylphosphonate, allowing for deprotonation with a wider range of bases.

-

Reactivity: The resulting phosphonate carbanion is highly nucleophilic and readily reacts with a broad spectrum of aldehydes and ketones.[17]

-

Stereoselectivity: The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[7] The steric bulk of the substituents on the phosphonate and the aldehyde, as well as the reaction conditions (base, solvent, temperature), can influence the E/Z ratio of the product. The presence of the sulfur atom can influence the transition state energies, but generally, strong E-selectivity is observed with aromatic aldehydes.[3]

Experimental Protocol: Synthesis of a Vinyl Sulfide

This protocol describes a general procedure for the reaction of [(Methylthio)methyl]phosphonic acid diethyl ester with an aromatic aldehyde.[5]

Materials:

-

[(Methylthio)methyl]phosphonic acid diethyl ester

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF via syringe to suspend the NaH. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of [(Methylthio)methyl]phosphonic acid diethyl ester (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.

-

Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between diethyl ether (or ethyl acetate) and water. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the pure vinyl sulfide.

Self-Validation: The structure of the vinyl sulfide product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry to verify the formation of the double bond and the incorporation of the methylthio group.

Applications in Drug Development and Medicinal Chemistry

The vinyl sulfide and vinyl sulfone (obtained by oxidation of the sulfide) motifs are recognized as "privileged structures" in medicinal chemistry. They are present in numerous biologically active compounds and approved drugs.

-

Enzyme Inhibition: The electrophilic nature of the double bond in vinyl sulfides and, more prominently, in vinyl sulfones, makes them effective Michael acceptors. This reactivity allows them to form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is exploited in the design of inhibitors for proteases, kinases, and other enzymes implicated in diseases like cancer and inflammatory disorders.

-

Bioisosteric Replacement: The vinyl thioether group can serve as a bioisostere for other functional groups, such as amides or esters, to improve metabolic stability, cell permeability, and pharmacokinetic profiles of drug candidates.

-

Synthetic Building Blocks: The vinyl sulfide products from the HWE reaction are versatile intermediates. The sulfur moiety can be oxidized to sulfoxides or sulfones, or it can be removed or transformed into other functional groups, providing access to a wide range of molecular architectures.

-

Complex Molecule Synthesis: This reagent has been utilized in the total synthesis of complex natural products with potential therapeutic applications, such as in the synthesis of (+)-minfiensine, an alkaloid with interesting biological properties.[1][2][3]

Safety and Handling

[(Methylthio)methyl]phosphonic acid diethyl ester is an irritant to the skin, eyes, and respiratory system.[1][3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use caution when handling sodium hydride, which is a flammable solid and reacts violently with water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and water. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

[(Methylthio)methyl]phosphonic acid diethyl ester is a powerful and reliable reagent for the synthesis of vinyl sulfides via the Horner-Wadsworth-Emmons reaction. Its straightforward synthesis, the stability of its corresponding carbanion, and the synthetic utility of its products make it an invaluable tool for organic and medicinal chemists. The protocols and principles outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively employ this reagent in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.

References

-

Organic Syntheses. (n.d.). DIETHYL [(2-TETRAHYDROPYRANYLOXY)METHYL]PHOSPHONATE. Retrieved from [Link]

-

ResearchGate. (2004, October). Synthesis of Methylated Resveratrol and Analogues by Heck Reactions in Organic and Aqueous Solvents. Retrieved from [Link]

-

UTMB Research Experts. (2010, February 1). Synthesis of 4′-ester analogs of resveratrol and their evaluation in malignant melanoma and pancreatic cell lines. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl methylphosphonate. Retrieved from [Link]

-

BYU ScholarsArchive. (n.d.). Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). THE SYNTHESIS OF RESVERATROL By DUSTIN SPROUSE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]

-

YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

ScienceDirect. (n.d.). Novel route to 5-position vinyl derivatives of thiolactomycin: Olefination vs. deformylation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIISOPROPYL METHYLPHOSPHONATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Vinyl Phosphoester for Catalytic Michael/Horner-Wadsworth-Emmons Cascade Reaction for Enantioselective Synthesis of Thiochromenes. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction of 4-hydroxydithiocoumarins and arylacetylenes/styrenes. Retrieved from [Link]

-

chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Diethyl ((ethylthio)methyl)phosphonate. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Dipole stabilization of .alpha.-heteroatom carbanions: theory and experiment. Retrieved from [Link]

-

Dalal Institute. (n.d.). Generation, Structure, Stability and Reactivity of Carbocations, Carbanions, Free Radicals, Carbenes and Nitrenes. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Stability and reactivity control of carbenoids: recent advances and perspectives. Retrieved from [Link]

-

SIUE. (n.d.). CARBANIONS Carbanions are units that contain a negative charge on a carbon atom. The negative charge gives good nucleophilic pr. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Diethyl (methylthiomethyl)phosphonate 96 28460-01-7 [sigmaaldrich.com]

- 2. ジエチル(メチルチオメチル)ホスホナート 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]

- 4. Novel route to 5-position vinyl derivatives of thiolactomycin: Olefination vs. deformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 11. diethyl benzylphosphonate(1080-32-6) 1H NMR [m.chemicalbook.com]

- 12. ジエチルメチルホスホナート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Discovery and History of Diethyl Methylthiomethylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Diethyl methylthiomethylphosphonate, a key organophosphorus compound. Eschewing a conventional chronological narrative, this guide delves into the fundamental chemical principles and synthetic strategies that underpinned its eventual synthesis. We will explore the foundational Michaelis-Arbuzov and Michaelis-Becker reactions, tracing the evolution of their application to substrates bearing sulfur moieties. The pioneering work of early organophosphorus chemists, which laid the theoretical and practical groundwork, will be examined in detail. This guide will illuminate the causal chain of discovery, from the initial taming of phosphorus reactivity to the specific synthetic routes that enabled the creation of this versatile reagent.

Foundational Pillars: The Dawn of Carbon-Phosphorus Bond Formation

The story of this compound does not begin with its own discovery, but with the groundbreaking development of methods to forge the robust carbon-phosphorus (C-P) bond. Two seminal reactions form the bedrock upon which the synthesis of virtually all phosphonates, including our topic compound, is built: the Michaelis-Arbuzov and the Michaelis-Becker reactions.

The Michaelis-Arbuzov Reaction: A Paradigm Shift in Organophosphorus Chemistry

First reported by the German chemist August Michaelis in 1898 and later extensively explored by the Russian chemist Aleksandr Arbuzov, the Michaelis-Arbuzov reaction remains a cornerstone of organophosphorus synthesis.[1][2][3] This powerful transformation involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[2]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The trivalent phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the alkyl groups on the phosphonium salt, leading to the formation of the thermodynamically stable pentavalent phosphonate and a new alkyl halide.

This elegant and generally high-yielding reaction opened the door to the systematic synthesis of a vast array of phosphonate-containing molecules.

Diagram 1: The Michaelis-Arbuzov Reaction Mechanism

Caption: The two-stage mechanism of the Michaelis-Arbuzov reaction.

The Michaelis-Becker Reaction: An Alternative Pathway

The Michaelis-Becker reaction provides a complementary method for the formation of C-P bonds. This reaction involves the deprotonation of a dialkyl phosphite with a strong base to generate a phosphite anion, which then acts as a nucleophile and displaces a halide from an alkyl halide.

While often effective, the yields in the Michaelis-Becker reaction can sometimes be lower than those achieved with the corresponding Michaelis-Arbuzov reaction. Nevertheless, its utility lies in its applicability to substrates that may be sensitive to the thermal conditions often required for the Arbuzov reaction.

The Crucial Innovation: Taming α-Halo Thioethers in the Arbuzov Reaction

The direct application of the Michaelis-Arbuzov reaction to synthesize this compound requires a specific and, in the early days of organophosphorus chemistry, a challenging substrate: chloromethyl methyl sulfide (ClCH₂SCH₃). The reactivity of α-halo thioethers presented unique hurdles that needed to be overcome.

While the precise date and discoverer of the very first synthesis of this compound are not prominently documented in readily available historical reviews, the foundational work on the application of the Arbuzov reaction to α-halo ethers and thioethers was pioneered by chemists such as H. Böhme in the mid-20th century. Their investigations into the reactivity of these heteroatom-substituted alkyl halides laid the groundwork for the successful synthesis of compounds like this compound.

The key adaptation of the Michaelis-Arbuzov reaction for this purpose involves the careful control of reaction conditions to favor the desired phosphonate formation over potential side reactions. The reaction between triethyl phosphite and chloromethyl methyl sulfide proceeds as follows:

(C₂H₅O)₃P + ClCH₂SCH₃ → (C₂H₅O)₂P(O)CH₂SCH₃ + C₂H₅Cl

This reaction provides a direct and efficient route to this compound.

Diagram 2: Synthesis of this compound via the Arbuzov Reaction

Caption: The Arbuzov reaction provides a direct route to the target molecule.

Evolution of Synthetic Methodologies and Modern Applications

While the Arbuzov reaction remains the most fundamental and widely employed method for the synthesis of this compound, subsequent research has focused on optimizing reaction conditions and exploring the utility of this compound as a versatile synthetic intermediate.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the Arbuzov reaction for the preparation of this compound.

Materials:

-

Triethyl phosphite

-

Chloromethyl methyl sulfide

-

Reaction vessel equipped with a reflux condenser and a means for inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: The reaction vessel is charged with triethyl phosphite under an inert atmosphere.

-

Addition of Alkyl Halide: Chloromethyl methyl sulfide is added dropwise to the triethyl phosphite at a controlled rate. The reaction is often exothermic, and cooling may be necessary to maintain a moderate temperature.

-

Heating: After the addition is complete, the reaction mixture is heated to a temperature typically ranging from 120-160 °C.[2] The progress of the reaction can be monitored by observing the distillation of the ethyl chloride byproduct.

-

Workup and Purification: Once the reaction is complete, the crude product is cooled to room temperature. The desired this compound is then purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Trialkyl phosphites are susceptible to oxidation, so an inert atmosphere is crucial to prevent the formation of phosphate byproducts.

-

Controlled Addition: The initial reaction between the trialkyl phosphite and the alkyl halide can be vigorous. Controlled addition helps to manage the exotherm and prevent runaway reactions.

-

Heating: The dealkylation step of the Arbuzov reaction typically requires thermal energy to proceed at a reasonable rate.

-

Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation the preferred method for purification to avoid thermal decomposition.

Contemporary Significance and Applications

This compound has found utility as a valuable reagent in organic synthesis. The presence of both a phosphonate moiety and a thioether group allows for a range of chemical transformations. The phosphonate group can be utilized in Horner-Wadsworth-Emmons reactions to form vinyl sulfides, which are versatile intermediates in their own right. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, further expanding the synthetic possibilities.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the power and elegance of fundamental reaction mechanisms in organic chemistry. From the pioneering work of Michaelis and Arbuzov, who first unlocked the potential of the C-P bond formation, to the subsequent application of their chemistry to increasingly complex substrates, the history of this compound illustrates the logical progression of scientific inquiry. Today, this compound stands as a useful tool in the synthetic chemist's arsenal, a legacy of over a century of research in the field of organophosphorus chemistry.

References

-

Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäureester oder O-Phosphine. Ber. Dtsch. Chem. Ges.1898 , 31, 1048–1055. [Link]

- Arbuzov, A. E. On the Structure of Phosphorous Acid and its Derivatives. I. Isomerization of the Esters of Phosphorous Acid. J. Russ. Phys. Chem. Soc.1906, 38, 687.

-

Bhattacharya, A. K.; Thyagarajan, G. Michaelis-Arbuzov rearrangement. Chem. Rev.1981 , 81, 415–430. [Link]

-

Kosolapoff, G. M. The Michaelis-Arbuzov Reaction. Org. React.1951 , 6, 273–338. [Link]

Sources

theoretical studies on Diethyl methylthiomethylphosphonate reactivity

An In-Depth Technical Guide to the Theoretical Reactivity of Diethyl methylthiomethylphosphonate

Introduction